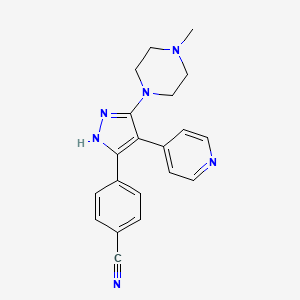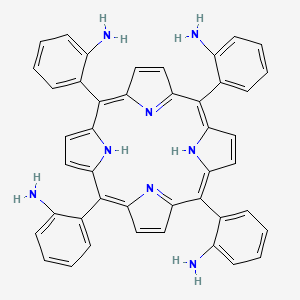
Tetrakis(o-aminophenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(o-aminophenyl)porphyrin is a porphyrin derivative characterized by the presence of four ortho-aminophenyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(o-aminophenyl)porphyrin can be synthesized through the condensation of o-nitrobenzaldehyde with pyrrole in the presence of propionic acid and acetic anhydride. This reaction yields tetrakis(o-nitrophenyl)porphyrin, which is subsequently reduced to this compound using reducing agents such as tin(II) chloride or iron powder .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(o-aminophenyl)porphyrin undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like tin(II) chloride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles under mild conditions
Major Products
Oxidation: Tetrakis(o-nitrophenyl)porphyrin.
Reduction: this compound.
Substitution: Various substituted porphyrin derivatives
Wissenschaftliche Forschungsanwendungen
Tetrakis(o-aminophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of covalent organic frameworks and other complex structures.
Biology: Investigated for its potential in photodynamic therapy for treating infections and cancer
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic electrodes for energy storage applications.
Wirkmechanismus
The mechanism of action of tetrakis(o-aminophenyl)porphyrin involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of reactive oxygen species (ROS) under light irradiation, which is the basis for its photodynamic activity. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it effective in catalysis and energy storage applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(p-aminophenyl)porphyrin: Similar structure but with para-aminophenyl groups.
Tetrakis(4-cyanophenylmethylene imino)phenyl porphyrin: A derivative with cyanophenyl groups.
Tetrakis(4-pyridylimethylene imino)phenyl porphyrin: A derivative with pyridyl groups.
Uniqueness
Tetrakis(o-aminophenyl)porphyrin is unique due to the ortho positioning of its amino groups, which influences its electronic properties and reactivity. This positioning allows for distinct interactions with other molecules and enhances its potential in applications such as photodynamic therapy and catalysis .
Eigenschaften
Molekularformel |
C44H34N8 |
|---|---|
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
2-[10,15,20-tris(2-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H,45-48H2 |
InChI-Schlüssel |
FDJUBNCEVCSIAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


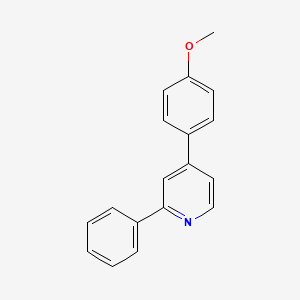

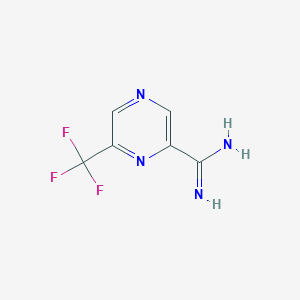
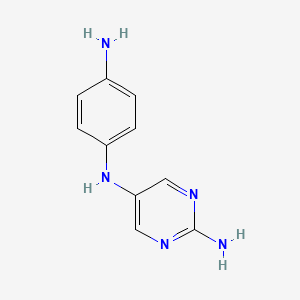


![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
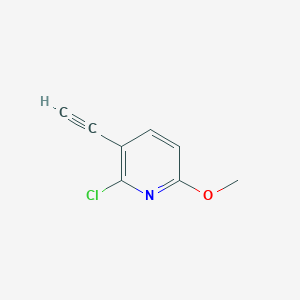
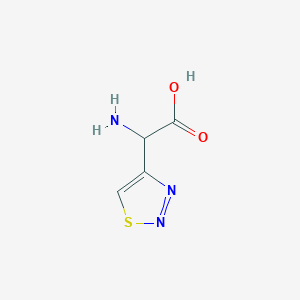

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

